6-(2-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a methoxyphenyl group at position 6, a phenyl group at position 2, and a trifluoromethyl group at position 4 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde, benzylamine, and trifluoroacetic acid.
Condensation Reaction: The first step involves the condensation of 2-methoxybenzaldehyde with benzylamine in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with trifluoroacetic acid to form the pyrimidine ring.
Final Product: The resulting product is purified through recrystallization or chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(2-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its antifungal activity, the compound may inhibit the synthesis of essential fungal cell wall components, leading to cell death. In its potential anticancer activity, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine
- Trifluoromethyl-substituted pyrimidine derivatives containing urea moiety
- Novel trifluoromethyl pyrimidinone compounds
Comparison
6-(2-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. Compared to other similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C18H13F3N2O |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H13F3N2O/c1-24-15-10-6-5-9-13(15)14-11-16(18(19,20)21)23-17(22-14)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
YQSHUHQBXXAFNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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